H-L-Photo-Proline*HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

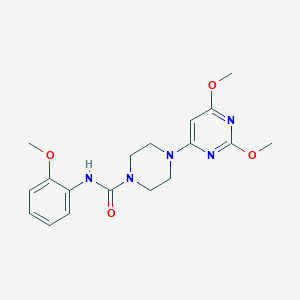

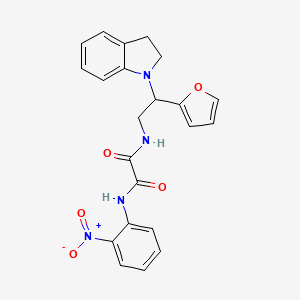

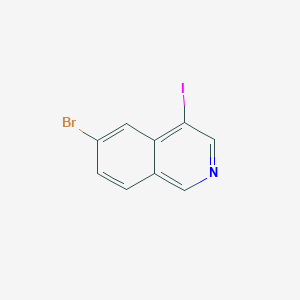

H-L-Photo-Proline*HCl is a diazirine-containing proline amino acid and multifunctional probe building blocks . It is used in peptide synthesis and its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Molecular Structure Analysis

The molecular structure of H-L-Photo-Proline*HCl is represented by the empirical formula C5H8ClN3O2 . The molecular weight is 177.59 .Chemical Reactions Analysis

H-L-Photo-Proline*HCl is used in solution phase peptide synthesis . Upon UV light irradiation, it undergoes a reaction to form a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .Physical And Chemical Properties Analysis

H-L-Photo-Proline*HCl is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is −20°C .Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry

(Hydrophilic azaspiroalkenes as robust bioorthogonal reporters):

Bioorthogonal reactions are essential for studying biological processes without interfering with native cellular functions. This compound, specifically the azaspiro [2.4]hept-1-ene variant, serves as a robust bioorthogonal reporter. Its hydrophilic nature enhances water solubility, making it suitable for in vivo applications. Researchers have utilized this compound in photoinduced tetrazole–alkene cycloaddition reactions, enabling selective labeling and tracking of biomolecules.

Protein Engineering

(AsphK An azaspiro [2.3]hex-1-ene-containing amino acid):

The azaspiro [2.3]hex-1-ene derivative, AsphK, has been incorporated into proteins using amber codon suppression. Engineered pyrrolysyl-tRNA synthetase charges AsphK into proteins both in E. coli and mammalian cells. This unique amino acid expands the toolkit for site-specific protein labeling and functional studies.

Antibiotic Synthesis

(4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester):

Safety And Hazards

Direcciones Futuras

H-L-Photo-ProlineHCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets . This suggests a promising future direction for the use of H-L-Photo-ProlineHCl in biomedical research.

Propiedades

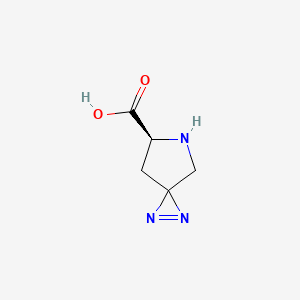

IUPAC Name |

(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-4(10)3-1-5(2-6-3)7-8-5/h3,6H,1-2H2,(H,9,10)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLUZICRDFRIGH-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC12N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC12N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)